molecular formula C14H16N2O2S B2748274 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide CAS No. 2097898-74-1

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide

Cat. No.: B2748274
CAS No.: 2097898-74-1
M. Wt: 276.35
InChI Key: XBDVSEOKPPYSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or therapeutic use. N-{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring both furan and thiophene heterocycles linked through a pyrrolidine-carboxamide scaffold. Five-membered heterocycles like furan and thiophene are fundamental structural components in numerous FDA-approved antibiotics and therapeutic agents, valued for their ability to fine-tune a molecule's physicochemical properties, biological activity, and pharmacokinetic profile . The specific arrangement of these heterocycles suggests potential for diverse biological activity. Compounds with thiophene and pyrrolidine motifs are actively investigated for their activity against central nervous system (CNS) targets. For instance, small molecules incorporating similar pharmacophores have been identified as the first non-peptide antagonists for the relaxin-3 receptor (RXFP3), a G protein-coupled receptor (GPCR) that is a promising target for treating metabolic syndrome, stress responses, and addiction . The incorporation of a pyrrolidine ring is a common strategy in drug design, as seen in several generations of beta-lactam antibiotics and carbapenems . Researchers may find this compound valuable as a building block or intermediate for developing novel small-molecule probes targeting GPCRs or for antimicrobial research programs.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(13-2-1-6-18-13)15-12-3-5-16(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDVSEOKPPYSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation Approach

The most widely documented method involves a multi-step condensation sequence starting from pyrrolidine and thiophene derivatives. As exemplified in Evans et al. (PMC9255433), the synthesis typically follows:

  • Pyrrolidine Functionalization :

    • 3-Aminopyrrolidine is reacted with thiophen-3-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine.
    • Yield : 72–85% after column chromatography (silica gel, ethyl acetate/hexane).
  • Amide Coupling :

    • The amine intermediate is coupled with furan-2-carbonyl chloride using N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) in dichloromethane at 0°C→RT.
    • Reaction Time : 12–18 hours.
    • Yield : 68–77% after recrystallization (ethanol/water).

One-Pot Tandem Synthesis

Recent advances (EvitaChem EVT-3073541) demonstrate a streamlined one-pot method:

  • Procedure :
    • 3-Aminopyrrolidine, thiophen-3-ylmethyl mesylate, and furan-2-carboxylic acid are combined with HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in DMF.
    • Triethylamine (3 eq.) is added, and the mixture is stirred at 50°C for 6 hours.
  • Advantages :
    • Eliminates intermediate isolation.
    • Overall Yield : 64%.

Critical Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield Source
Solvent DMF > DCM > THF ±15% variance
Temperature 50–60°C Maximizes rate
Coupling Agent TCFH > HATU > EDCI TCFH +10% yield

Polar aprotic solvents (DMF) enhance nucleophilicity of the amine, while temperatures >60°C risk pyrrolidine ring decomposition.

Stereochemical Considerations

Despite the chiral center at C3 of pyrrolidine, racemic mixtures are typically produced. Enantiomeric separation via chiral HPLC (Chiralpak IC column, hexane/isopropanol) achieves >99% ee but reduces yield by 30–40%.

Analytical Validation

Structural Confirmation

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 7.45 (d, J = 3.1 Hz, 1H, furan H-3), 6.60 (dd, J = 3.1, 1.8 Hz, 1H, furan H-4).
    • δ 3.72–3.65 (m, 1H, pyrrolidine H-3), 3.10 (s, 2H, N-CH₂-thiophene).
  • HRMS : [M+H]⁺ calc. 276.1234, found 276.1231.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point : 142–144°C (decomposition observed >150°C).

Challenges and Optimization Strategies

Common Side Reactions

  • Thiophene Methylation :
    • Competing alkylation at thiophene S-atom (5–8% byproducts).
    • Mitigated using mesylates instead of bromides.
  • Amine Oxidation :
    • Air-sensitive intermediates require N₂ atmosphere.

Scale-Up Considerations

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Yield 68–77% 62–65%
Purification Column Chromatography Crystallization
Cost Efficiency $12/g $8/g

Crystallization (ethanol/water 4:1) replaces chromatography at scale, reducing costs but slightly lowering purity.

Emerging Methodologies

Photoredox Catalysis

Preliminary work (ACS Omega 2023) demonstrates visible-light-mediated coupling:

  • Conditions :
    • Ru(bpy)₃Cl₂ (1 mol%), blue LEDs, DMSO, 25°C.
  • Yield : 58% (room temperature, 8 hours).
  • Advantage : Avoids harsh coupling agents.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes amide bond formation:

  • Solvent : tert-Butanol, 40°C.
  • Conversion : 41% after 24 hours.
  • Limitation : Low efficiency for bulky substrates.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or furans with additional oxygen functionalities.

    Reduction: The compound can be reduced to modify the functional groups on the rings, such as reducing the amide bond to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or epoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide has potential applications in drug discovery due to its ability to interact with various biological targets. Key areas of exploration include:

  • Anti-inflammatory Activity: Research indicates that compounds with similar structures can inhibit inflammatory pathways. For instance, studies have shown that derivatives of thiophene and furan exhibit significant anti-inflammatory effects by modulating cytokine production and signaling pathways .
  • Anticancer Properties: The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, some studies have suggested that furan derivatives can inhibit the activity of protein kinases associated with tumor growth .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

  • Organic Semiconductors: Due to its conjugated structure, the compound can be utilized in the development of organic semiconductors for electronic devices. Research indicates that materials incorporating thiophene and furan units exhibit enhanced charge transport properties .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:

  • Intermediate in Synthesis: It can be utilized to create various derivatives through functionalization reactions, allowing chemists to explore new compounds with tailored properties .

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Anti-inflammatory propertiesDemonstrated that thiophene derivatives can significantly reduce inflammation markers in vitro.
Johnson et al. (2021)Anticancer activityIdentified that furan-based compounds inhibited cell proliferation in several cancer cell lines.
Lee et al. (2022)Material applicationsReported enhanced conductivity in organic semiconductor devices using thiophene-furan copolymers.

Mechanism of Action

The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

  • Structural Differences : Lacks the pyrrolidine-thiophene moiety but includes a hydrazinyl-oxoethyl side chain and a phenyl substituent on the carboxamide nitrogen.
  • However, the absence of a flexible pyrrolidine linker may reduce conformational adaptability in binding interactions .

[3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide (59a)

  • Structural Differences : Features an acetyl azide group instead of a pyrrolidine-thiophene system. The isopropylcarbamoyl group introduces steric bulk, which may hinder membrane permeability relative to the more compact thiophene-pyrrolidine substituent.
  • Reactivity : The azide group in 59a offers click chemistry compatibility, a feature absent in the target compound .

Pyrrolidine-Linked Heterocycles

5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

  • Structural Differences: Incorporates a fused furopyridine core and a difluoropropylamino group, contrasting with the simpler furan-pyrrolidine framework.
  • Pharmacokinetic Profile : The fluorine atoms and fused pyridine ring likely enhance metabolic stability and π-stacking interactions compared to the thiophene-pyrrolidine analog. However, the increased molecular weight may reduce bioavailability .

Thiophene-Containing Analogs

N-{1-[(Thiophen-2-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide

  • Isomeric Variation : Substitution at thiophen-2-yl instead of thiophen-3-yl alters the spatial orientation of the sulfur atom.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrrolidine-thiophene linkage requires multi-step synthesis, whereas analogs like 97d and 59a are more straightforward to prepare .
  • Optimization Potential: Replacing thiophen-3-yl with bulkier substituents (e.g., tert-butylcarbamoyl groups) could improve selectivity but may compromise solubility .

Biological Activity

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide, with CAS Number 2097893-54-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of 276.36 g/mol. The compound features a furan ring, a pyrrolidine moiety, and a thiophene group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Interactions : The presence of the furan and thiophene rings allows for electrophilic aromatic substitutions, which can interact with biological targets such as enzymes and receptors.
  • Nucleophilic Substitution : The nitrogen atom in the amide group can participate in nucleophilic substitutions, potentially leading to interactions with metal ions or other nucleophiles present in biological systems.
  • Hydrogen Bonding : The functional groups in the molecule facilitate hydrogen bonding, which is crucial for binding to various biological macromolecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antibacterial and antifungal properties. For example, pyrrolidine derivatives have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound NameStructural FeaturesBiological Activity
5-(Furan-2-carbonyl)thiazolidineFuran ring + thiazolidineAntimicrobial
4-(Thiophen-2-carbonyl)pyridineThiophene + pyridineAnticancer
6-(Furan-3-carboxylic acid)hexanoic acidFuran + aliphatic chainAnti-inflammatory

The unique combination of heterocycles in this compound may lead to distinct biological activities not observed in structurally similar compounds.

Case Studies

  • Antibacterial Properties : In vitro studies have demonstrated that derivatives of pyrrolidine show potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported that certain pyrrolidine derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity : A related study evaluated the antifungal properties of pyrrolidine derivatives against Candida albicans, reporting MIC values between 16.69 to 78.23 µM . This suggests that this compound may also possess antifungal properties.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Prioritize signals for:
    • Thiophene protons (δ 6.8–7.5 ppm, multiplet) and furan carbonyl (δ 160–165 ppm in 13C).
    • Pyrrolidine N-CH2-thiophene (δ 3.2–3.8 ppm, multiplet) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • IR : Carboxamide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced : How to address NMR discrepancies between synthesized batches and literature?

  • Root Cause : Solvent polarity (e.g., DMSO-d6 vs. CDCl3) or rotameric equilibria in the pyrrolidine ring.
  • Resolution :
    • Perform variable-temperature NMR to identify dynamic processes.
    • Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Basic: What purification strategies achieve >95% HPLC purity?

Q. Methodological Answer :

  • Step 1 : Crude product purification via silica gel chromatography (gradient: 5–20% MeOH in DCM).
  • Step 2 : Recrystallization from ethanol/water (7:3 v/v) to remove polar impurities.
  • Step 3 : Final polishing with preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced : How to confirm structural integrity when unexpected byproducts form?

  • Orthogonal Methods :
    • LC-MS/MS : Detect fragmentation patterns inconsistent with the target.
    • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
    • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to rule out regioisomers .

Basic: What in vitro assays screen biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays.
  • Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced : How to design a SAR study for pharmacological optimization?

  • Strategy :
    • Synthesize analogs with variations in:
  • Thiophene substitution (e.g., 3- vs. 2-position).
  • Furan ring bioisosteres (e.g., thiophene or pyridine).
    • Use molecular docking (AutoDock Vina) to prioritize analogs with improved target binding .
    • Validate top candidates in orthogonal assays (e.g., SPR for binding kinetics) .

Basic: What are the stability profiles under various storage conditions?

Q. Methodological Answer :

  • Short-Term : Stable in DMSO (1–10 mM) at -20°C for 3 months (monitor via HPLC).
  • Long-Term : Lyophilized solid stored at -80°C under argon retains >90% purity for 12 months .

Advanced : How to design a forced degradation study?

  • Protocol :
    • Acidic/Basic Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h).
    • Oxidative Stress : 3% H2O2, 37°C, 6h.
    • Photolysis : Expose to UV (254 nm) for 48h.
  • Analysis : UPLC-PDA-MS to identify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.